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molecular formula C12H21NO5 B2915417 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid CAS No. 502482-52-2

2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid

Cat. No. B2915417
M. Wt: 259.302
InChI Key: CTGKOZWOKCERFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153795B2

Procedure details

Triethylamine (5.59 mL, 39.78 mmol) and diphenylphosphoryl azide (10.86 mL, 5.1 mmol) were added in succession under a nitrogen atmosphere to a solution of A2 (7.9 g) in dry toluene (205 mL). The reaction mixture was heated to 80 to 90° C., evolution of gas being observed which ceased after 90 min. Stirring was continued for a further 2 h at 115° C. After cooling, the reaction mixture was diluted with EtOAc and repeatedly washed with water. The combined aqueous phases were extracted with EtOAc and the combined organic phases were washed with sat. aq. NaCl solution, dried over Na2SO4 and the solvent was removed under a vacuum. The residue was washed repeatedly with ether. 5.72 g (60.6% of theoretical over three stages starting from 1-(tert-butyloxycarbonyl)-4-piperidone) of the desired product 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester (A3) remained as a white solid.
Quantity
5.59 mL
Type
reactant
Reaction Step One
Quantity
10.86 mL
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[C:25]([O:29][C:30]([N:32]1[CH2:37][CH2:36][C:35]([CH2:39]C(O)=O)([OH:38])[CH2:34][CH2:33]1)=[O:31])([CH3:28])([CH3:27])[CH3:26]>C1(C)C=CC=CC=1.CCOC(C)=O>[C:25]([O:29][C:30]([N:32]1[CH2:33][CH2:34][C:35]2([O:38][C:6](=[O:15])[NH:3][CH2:39]2)[CH2:36][CH2:37]1)=[O:31])([CH3:26])([CH3:27])[CH3:28]

Inputs

Step One
Name
Quantity
5.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.86 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC(=O)O
Name
Quantity
205 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for a further 2 h at 115° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
repeatedly washed with water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phases were washed with sat. aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a vacuum
WASH
Type
WASH
Details
The residue was washed repeatedly with ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CNC(O2)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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